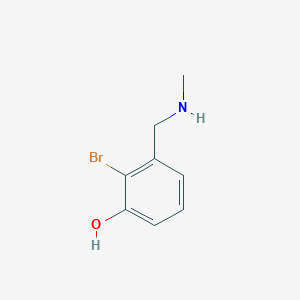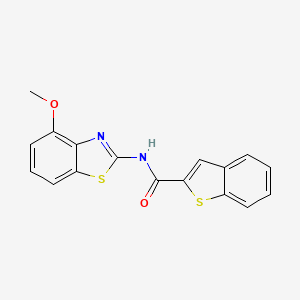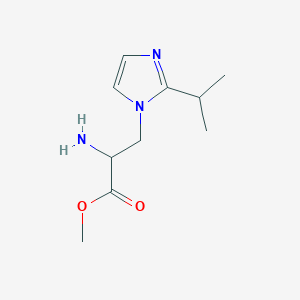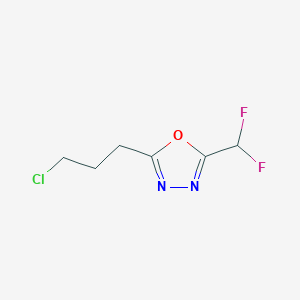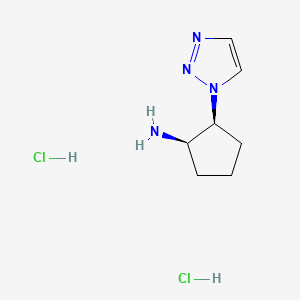
rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis is a synthetic compound that belongs to the class of cyclopentane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis typically involves the following steps:
Formation of the Cyclopentane Backbone: The cyclopentane ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine group with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine: A similar compound without the dihydrochloride salt.
rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine hydrochloride: A similar compound with a single hydrochloride salt.
Uniqueness
rac-(1R,2S)-2-(1H-1,2,3-triazol-1-yl)cyclopentan-1-amine dihydrochloride, cis is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which may influence its chemical properties and biological activities.
Properties
Molecular Formula |
C7H14Cl2N4 |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
(1R,2S)-2-(triazol-1-yl)cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c8-6-2-1-3-7(6)11-5-4-9-10-11;;/h4-7H,1-3,8H2;2*1H/t6-,7+;;/m1../s1 |
InChI Key |
BGVWKQGMGKLYPY-VJBFUYBPSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CN=N2)N.Cl.Cl |
Canonical SMILES |
C1CC(C(C1)N2C=CN=N2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride](/img/structure/B13576099.png)
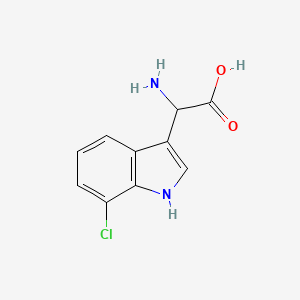
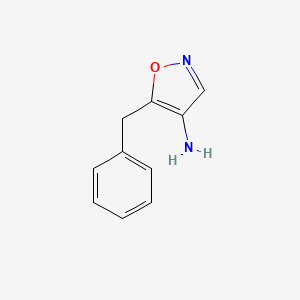
![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
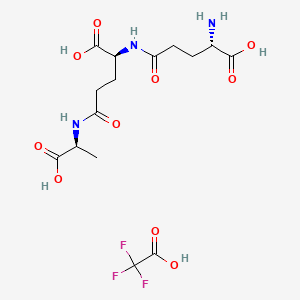
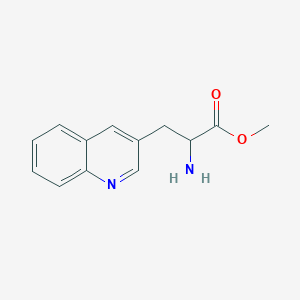
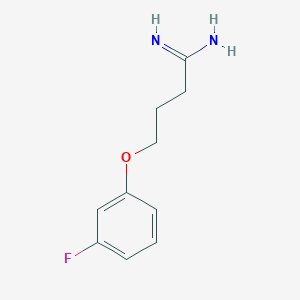
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13576147.png)
![methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B13576149.png)
